molecular formula C16H24N2O3S B4922408 N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide

N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide

Cat. No. B4922408
M. Wt: 324.4 g/mol
InChI Key: FCWSSUURKQMPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMP belongs to the class of compounds known as piperidines and is structurally similar to other compounds used in the treatment of pain and inflammation.

Mechanism of Action

The exact mechanism of action of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide is not fully understood. However, it is believed to work by inhibiting the reuptake of norepinephrine and serotonin, two neurotransmitters involved in the modulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to reduce the symptoms of addiction and withdrawal. Additionally, N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide has been shown to have a low potential for abuse, making it a potentially safer alternative to other compounds used in the treatment of pain and addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide is its relatively low toxicity compared to other compounds used in the treatment of pain and addiction. Additionally, it has been shown to have a low potential for abuse, making it a potentially safer alternative to other compounds. However, one limitation of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide is its limited availability and high cost, which can make it difficult to study in large quantities.

Future Directions

There are a number of potential future directions for the study of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide. One area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide and its potential use in the treatment of addiction and withdrawal symptoms. Finally, more research is needed to determine the long-term safety and efficacy of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide in humans.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide involves the reaction between 3-methylbenzoyl chloride and 1-methylsulfonyl-4-piperidone in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide.

Scientific Research Applications

N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide has been studied for its potential use in the treatment of addiction and withdrawal symptoms.

properties

IUPAC Name

N-(3-methylphenyl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-4-3-5-15(12-13)17-16(19)7-6-14-8-10-18(11-9-14)22(2,20)21/h3-5,12,14H,6-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWSSUURKQMPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.